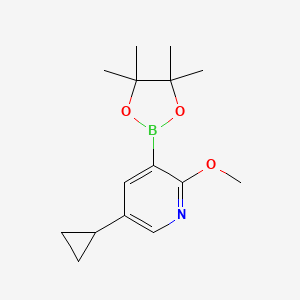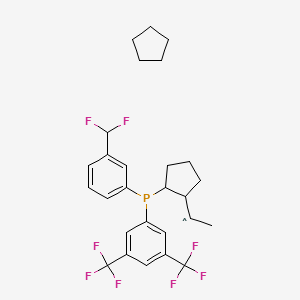
CID 129317760
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 129317760” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 129317760 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including the use of reagents and catalysts under controlled conditions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application of the compound.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods are optimized for efficiency and cost-effectiveness. The production process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The specific industrial production methods are tailored to meet regulatory standards and safety guidelines.
Análisis De Reacciones Químicas
Types of Reactions
CID 129317760 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, depending on the reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkyl groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 129317760 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of CID 129317760 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 129317760 can be identified using PubChem’s similarity search tools. These compounds share structural or functional similarities and may exhibit comparable biological activities. Examples of similar compounds include those with similar chemical structures or functional groups.
Uniqueness
This compound is unique in its specific chemical structure and properties. While it shares similarities with other compounds, its distinct features make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C27H30F8P |
|---|---|
Peso molecular |
537.5 g/mol |
InChI |
InChI=1S/C22H20F8P.C5H10/c1-2-13-5-4-8-19(13)31(17-7-3-6-14(9-17)20(23)24)18-11-15(21(25,26)27)10-16(12-18)22(28,29)30;1-2-4-5-3-1/h2-3,6-7,9-13,19-20H,4-5,8H2,1H3;1-5H2 |
Clave InChI |
VXZHLXZLBKNJND-UHFFFAOYSA-N |
SMILES canónico |
C[CH]C1CCCC1P(C2=CC=CC(=C2)C(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



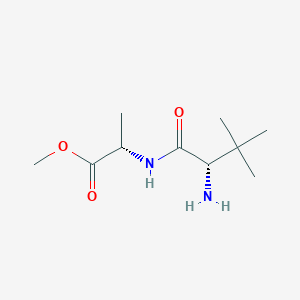





![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
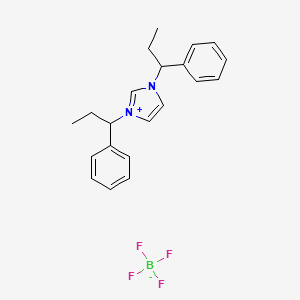
![1'-Benzyl-6-bromospiro[3,4-dihydro-1,4-benzoxazine-2,4'-piperidine]](/img/structure/B13909104.png)
![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)
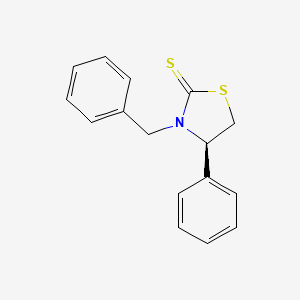
![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
